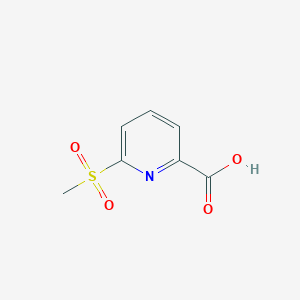

6-(Methylsulfonyl)-2-pyridinecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methylsulfonylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4S/c1-13(11,12)6-4-2-3-5(8-6)7(9)10/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJRJYLURULCELX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40700198 | |

| Record name | 6-(Methanesulfonyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186663-28-4 | |

| Record name | 6-(Methylsulfonyl)-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186663-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Methanesulfonyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-(Methylsulfonyl)-2-pyridinecarboxylic Acid for Researchers and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

6-(Methylsulfonyl)-2-pyridinecarboxylic acid, also known as 6-(methylsulfonyl)picolinic acid, is a substituted pyridine derivative that has emerged as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique structural features—a pyridine ring functionalized with both a carboxylic acid and a methylsulfonyl group—confer specific electronic and steric properties that make it an invaluable synthon for creating compounds with tailored biological activities.

The primary utility of this compound lies in its role as a key intermediate in the development of kinase inhibitors for cancer therapy.[1] The pyridine core provides a scaffold for molecular recognition, while the carboxylic acid and methylsulfonyl groups offer handles for chemical modification and influence physicochemical properties such as solubility and metabolic stability. This guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and applications of this compound, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and formulation. While experimental data for some properties are not widely published, a combination of supplier information and computational predictions provides a solid foundation.

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₄S | ChemScene[2] |

| Molecular Weight | 201.20 g/mol | ChemScene[2] |

| CAS Number | 1186663-28-4 | ChemicalBook[3] |

| Appearance | Solid | Sigma-Aldrich[4] |

| Purity | ≥97% | MySkinRecipes[5] |

| Storage | Room temperature, dry | MySkinRecipes[5] |

| Topological Polar Surface Area (TPSA) | 84.33 Ų | ChemScene[2] |

| LogP (predicted) | 0.1833 | ChemScene[2] |

| Hydrogen Bond Acceptors | 4 | ChemScene[2] |

| Hydrogen Bond Donors | 1 | ChemScene[2] |

| Rotatable Bonds | 2 | ChemScene[2] |

Synthesis and Manufacturing

The synthesis of this compound typically involves a multi-step process, often starting from a more readily available pyridine derivative. While a detailed, peer-reviewed experimental protocol for its direct synthesis is not prominently available in the literature, a plausible and commonly employed synthetic strategy involves the oxidation of a corresponding thioether precursor. A general representation of such a synthetic approach is outlined below.

A potential precursor, 6-bromo-2-pyridinecarboxylic acid, can be synthesized from 6-amino-2-methylpyridine through diazotization, bromination, and subsequent oxidation.[6] The bromo-substituted picolinic acid can then undergo nucleophilic aromatic substitution with a methyl mercaptide salt, followed by oxidation of the resulting thioether to the sulfone.

Exemplary Synthetic Workflow

Caption: A plausible synthetic workflow for this compound.

Chemical Reactivity and Key Transformations

The chemical reactivity of this compound is dominated by the chemistry of its carboxylic acid functional group, with the methylsulfonyl group and the pyridine ring influencing its reactivity profile.

Amide Bond Formation: A Gateway to Kinase Inhibitors

The most significant application of this compound is its use in the synthesis of amides, which often serve as the core structures of potent kinase inhibitors. The carboxylic acid can be activated to facilitate coupling with a wide range of amines.

General Protocol for Amide Coupling:

Standard peptide coupling reagents are effective for the amidation of this compound. These reactions typically proceed through the in-situ formation of a highly reactive ester intermediate.

-

Activation of the Carboxylic Acid: The carboxylic acid is reacted with a coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) in an aprotic solvent (e.g., DMF, DCM).

-

Nucleophilic Attack by the Amine: The desired amine is then added to the reaction mixture. The amine attacks the activated carboxylate intermediate to form the amide bond.

-

Work-up and Purification: The reaction is typically quenched with water, and the product is extracted with an organic solvent. Purification is usually achieved by column chromatography.

The choice of coupling reagent and reaction conditions can be critical, especially when dealing with sterically hindered amines or sensitive functional groups.

Amide Coupling Workflow

Caption: A generalized workflow for the amide coupling of this compound.

Applications in Drug Discovery and Development

The primary application of this compound is as a crucial intermediate in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

While specific, publicly available biological activity data for kinase inhibitors derived directly from this compound is limited in readily accessible scientific literature, its frequent appearance in the patent literature underscores its importance in proprietary drug discovery programs. For instance, patent WO 2007/059257 A2 describes related compounds as ErbB type I receptor tyrosine kinase inhibitors for the treatment of hyperproliferative diseases, highlighting the relevance of this scaffold in the field.[7]

The methylsulfonyl group is often incorporated into drug candidates to enhance their physicochemical properties. It can improve aqueous solubility, act as a hydrogen bond acceptor, and modulate metabolic stability, all of which are critical parameters in drug design.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show three distinct aromatic proton signals for the pyridine ring, likely in the range of 7.5-8.5 ppm. The methyl protons of the sulfonyl group would appear as a sharp singlet further upfield, typically around 3.0-3.5 ppm. The carboxylic acid proton is expected to be a broad singlet at a significantly downfield chemical shift, often greater than 10 ppm.

-

¹³C NMR: The carbon NMR spectrum would display seven unique signals. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically in the 160-170 ppm range. The six carbons of the pyridine ring would appear in the aromatic region (120-160 ppm), with their exact chemical shifts influenced by the electron-withdrawing nature of the carboxylic acid and methylsulfonyl groups. The methyl carbon of the sulfonyl group would be the most upfield signal, likely in the 40-50 ppm range.

-

FTIR: The infrared spectrum would be characterized by a broad O-H stretching vibration for the carboxylic acid from approximately 2500 to 3300 cm⁻¹. A strong C=O stretching absorption for the carboxylic acid would be present around 1700-1730 cm⁻¹. The S=O stretching vibrations of the sulfonyl group would appear as two strong bands, typically in the regions of 1300-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric).

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not universally available, information from suppliers indicates that it should be handled in a well-ventilated area, and personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. It is recommended to store the compound in a tightly sealed container in a dry, cool place.[5]

Conclusion

This compound is a valuable and versatile building block in modern organic and medicinal chemistry. Its strategic combination of a pyridine scaffold, a reactive carboxylic acid handle, and a property-modulating methylsulfonyl group makes it an ideal starting material for the synthesis of complex, biologically active molecules. For researchers and professionals in drug discovery, a thorough understanding of its chemical properties, synthesis, and reactivity is paramount for leveraging its full potential in the development of novel therapeutics, particularly in the ever-expanding field of kinase inhibitors.

References

- 1. mdpi.com [mdpi.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | 1186663-28-4 [chemicalbook.com]

- 4. This compound | 1186663-28-4 [sigmaaldrich.com]

- 5. This compound [myskinrecipes.com]

- 6. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. preprints.org [preprints.org]

An In-depth Technical Guide to 6-(Methylsulfonyl)-2-pyridinecarboxylic acid

This guide provides a comprehensive technical overview of 6-(Methylsulfonyl)-2-pyridinecarboxylic acid (CAS No. 1186663-28-4), a heterocyclic building block of significant interest in modern medicinal and agrochemical research. Designed for researchers, chemists, and drug development professionals, this document delves into its chemical properties, plausible synthetic routes, key applications, and practical experimental protocols, offering field-proven insights into its utility.

Introduction and Strategic Importance

This compound is a substituted pyridine derivative featuring two key functional groups: a sulfone at the 6-position and a carboxylic acid at the 2-position. This unique arrangement makes it a valuable intermediate for constructing more complex molecules. The pyridine core is a well-established scaffold in pharmaceuticals, while the methylsulfonyl group acts as a potent hydrogen bond acceptor and can improve metabolic stability and solubility. The carboxylic acid provides a reactive handle for a wide range of chemical modifications, most commonly amide bond formation.

Its primary application lies in its use as an intermediate for the synthesis of bioactive compounds, particularly in the development of kinase inhibitors for cancer therapy and in the design of novel pesticides.[1] The strategic placement of its functional groups allows for precise molecular interactions within biological targets, making it a compound of high value in structure-activity relationship (SAR) studies.[2]

Physicochemical and Computational Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development. The key data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1186663-28-4 | [3][4][5] |

| Molecular Formula | C₇H₇NO₄S | [1][3][6] |

| Molecular Weight | 201.20 g/mol | [1][3][6] |

| Purity | ≥97% - ≥98% | [1][3] |

| Appearance | Solid | |

| IUPAC Name | 6-(methylsulfonyl)pyridine-2-carboxylic acid | |

| InChI Key | OJRJYLURULCELX-UHFFFAOYSA-N | [5] |

| SMILES | O=C(C1=NC(S(=O)(C)=O)=CC=C1)O | [3] |

| Storage Conditions | Sealed in dry, 2-8°C or Room Temperature | [1][3][7] |

| Topological Polar Surface Area (TPSA) | 84.33 Ų | [3][5] |

| Predicted LogP | 0.183 | [3][5] |

| Hydrogen Bond Acceptors | 4 | [3][5] |

| Hydrogen Bond Donors | 1 | [3][5] |

| Rotatable Bonds | 2 | [3][5] |

Synthesis and Reaction Chemistry

While a specific, published route for CAS 1186663-28-4 is not detailed in the provided search results, a logical and chemically sound synthetic pathway can be constructed based on established transformations of pyridine derivatives. The most plausible approach involves a two-step process: the oxidation of a sulfide precursor followed by the hydrolysis of a nitrile.

Proposed Synthetic Workflow

This proposed synthesis starts from the readily available precursor, 2-cyano-6-(methylthio)pyridine.

References

- 1. This compound [myskinrecipes.com]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. This compound | 1186663-28-4 [chemicalbook.com]

- 5. dempochem.com [dempochem.com]

- 6. 2abiotech.net [2abiotech.net]

- 7. This compound|BLD Pharm [bldpharm.com]

Synthesis of 6-(methylsulfonyl)-2-pyridinecarboxylic acid

An In-Depth Technical Guide to the Synthesis of 6-(Methylsulfonyl)-2-pyridinecarboxylic Acid

Abstract

This compound is a pivotal heterocyclic building block in the fields of medicinal chemistry and agrochemical research.[1] Its utility is primarily anchored in its role as a key intermediate for synthesizing complex molecules, such as kinase inhibitors for cancer therapy.[1] The strategic incorporation of the methylsulfonyl group, a potent electron-withdrawing moiety and hydrogen bond acceptor, alongside the chelating pyridine-2-carboxylic acid motif, imparts unique physicochemical properties to the parent molecule, influencing solubility, metabolic stability, and target binding affinity. This guide provides a comprehensive overview of the principal synthetic strategies for preparing this valuable compound, offering detailed, field-tested protocols, mechanistic insights, and a comparative analysis of the most effective routes for researchers, chemists, and drug development professionals.

Introduction and Strategic Analysis

Chemical Identity and Properties

Before embarking on a synthetic campaign, a thorough understanding of the target molecule's properties is essential.

| Property | Value | Source |

| CAS Number | 1186663-28-4 | [1][2] |

| Molecular Formula | C₇H₇NO₄S | [1][2] |

| Molecular Weight | 201.20 g/mol | [1][2] |

| Appearance | Solid | [3] |

| Storage | Room temperature, dry conditions | [1] |

Significance and Applications

The pyridine ring is a privileged scaffold in drug discovery. The specific substitution pattern of this compound makes it a particularly sought-after intermediate. The carboxylic acid at the C2 position serves as a versatile chemical handle for amide bond formation, a cornerstone of medicinal chemistry, while the sulfone group at the C6 position significantly modulates the electronic properties of the pyridine ring, enhancing its electrophilicity and influencing molecular interactions.[1] This unique combination is instrumental in the design of targeted therapeutics, particularly kinase inhibitors, where precise molecular recognition is paramount.[1]

Retrosynthetic Analysis

Two primary retrosynthetic disconnections provide logical and efficient pathways to the target molecule. These strategies form the core of our subsequent discussion.

Strategy A focuses on the late-stage formation of the sulfone group from a more accessible thioether precursor. This approach leverages the robust chemistry of sulfide oxidation.

Strategy B involves the early installation of the methylsulfonyl group, followed by the formation of the carboxylic acid functionality on the pyridine scaffold.

Caption: Retrosynthetic pathways for this compound.

Recommended Synthetic Strategy: From 6-Chloropyridine-2-carboxylic Acid

This strategy (corresponding to Retrosynthesis A) is highly recommended due to the commercial availability of starting materials, such as 6-chloropicolinic acid[4], and the high efficiency of the constituent reactions. The workflow involves three key transformations: esterification, nucleophilic aromatic substitution (SNAr), and oxidation.

Caption: Recommended three-stage synthesis workflow.

Step 1: Esterification of 6-Chloropyridine-2-carboxylic Acid

Rationale: The initial esterification serves a dual purpose. Firstly, it protects the carboxylic acid from participating in side reactions. Secondly, it enhances the solubility of the intermediate in organic solvents, simplifying handling and purification.

Protocol:

-

To a round-bottom flask charged with 6-chloropyridine-2-carboxylic acid (1.0 eq), add methanol (5-10 mL per gram of starting material).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise while stirring.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 3-4 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and concentrate under reduced pressure to remove excess methanol and SOCl₂.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 6-chloro-2-pyridinecarboxylate, which can often be used in the next step without further purification.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

Rationale: This is the key bond-forming step to install the thioether. The pyridine ring, activated by the electron-withdrawing ester group and the ring nitrogen, is susceptible to nucleophilic attack.[5][6] The chlorine at the 6-position is an effective leaving group for this SNAr reaction.[7][8]

Protocol:

-

Dissolve methyl 6-chloro-2-pyridinecarboxylate (1.0 eq) in anhydrous dimethylformamide (DMF) (5-10 mL per gram) in a nitrogen-flushed flask.

-

Add sodium thiomethoxide (NaSMe) (1.1-1.3 eq) portion-wise at room temperature. An exotherm may be observed.

-

Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

-

Upon completion, carefully pour the reaction mixture into ice-water, which will precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to obtain methyl 6-(methylthio)-2-pyridinecarboxylate.

Step 3: Oxidation of the Thioether to the Sulfone

Rationale: The conversion of the electron-rich sulfide to the electron-poor sulfone is achieved via oxidation. Oxone® (potassium peroxymonosulfate) is an excellent choice as it is inexpensive, effective, and has a straightforward workup. Two equivalents of the active oxidant (peroxymonosulfate) are required to proceed from the sulfide to the sulfone.

Protocol:

-

Suspend methyl 6-(methylthio)-2-pyridinecarboxylate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

-

Cool the mixture to 0 °C in an ice bath.

-

Add Oxone® (2.2 eq) portion-wise, ensuring the internal temperature does not rise significantly.

-

After the addition, allow the reaction to warm to room temperature and stir for 4-12 hours until the oxidation is complete (as monitored by TLC or LC-MS).

-

Quench the reaction by adding a saturated solution of sodium thiosulfate.

-

Extract the product with an organic solvent like ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 6-(methylsulfonyl)-2-pyridinecarboxylate.

Step 4: Saponification to the Final Product

Rationale: The final step is the hydrolysis of the methyl ester to the free carboxylic acid. Saponification using a base like lithium hydroxide (LiOH) is a standard and reliable method.

Protocol:

-

Dissolve the methyl 6-(methylsulfonyl)-2-pyridinecarboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide monohydrate (1.5-2.0 eq) and stir at room temperature for 2-4 hours.

-

Monitor the reaction by TLC. Once the ester is consumed, partially remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a solvent like ethyl acetate to remove any non-polar impurities.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl. A white precipitate should form.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound as a white solid.

Alternative Synthetic Strategy: Carboxylation of 2-Bromo-6-(methylsulfonyl)pyridine

This alternative route (Strategy B) is advantageous if the key intermediate, 2-bromo-6-(methylsulfonyl)pyridine, is readily available.[3][9] The final step involves the creation of the C-C bond for the carboxylic acid, typically via palladium-catalyzed carbonylation.

Caption: Alternative synthesis via palladium-catalyzed carbonylation.

Protocol: Palladium-Catalyzed Carbonylation and Saponification

Rationale: This powerful transformation converts an aryl halide directly into an ester using carbon monoxide and an alcohol, catalyzed by a palladium complex. This avoids the use of organolithium reagents, which can be sensitive.

Protocol:

-

To a pressure-rated vessel, add 2-bromo-6-(methylsulfonyl)pyridine (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.02-0.05 eq), 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.04-0.10 eq), and a suitable solvent like methanol/toluene.

-

Add a base, such as triethylamine (Et₃N) (2.0-3.0 eq).

-

Seal the vessel, purge with carbon monoxide (CO) gas, and then pressurize with CO (typically 50-100 psi).

-

Heat the reaction to 80-100 °C and stir for 12-24 hours.

-

After cooling and carefully venting the CO, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate and purify the residue by column chromatography to obtain methyl 6-(methylsulfonyl)-2-pyridinecarboxylate.

-

Proceed with the saponification protocol as described in Section 2.4 to yield the final product.

Characterization and Quality Control

Rigorous analytical characterization is required to confirm the identity and purity of the synthesized this compound.

| Analysis | Expected Results |

| ¹H NMR | Signals corresponding to the three pyridine protons, the methyl sulfone protons (singlet, ~3.2-3.4 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm). |

| ¹³C NMR | Signals for all 7 carbons, including the carbonyl carbon (~165 ppm) and the methyl sulfone carbon (~40 ppm). |

| Mass Spec (ESI-) | [M-H]⁻ ion observed at m/z ≈ 200.0. |

| Purity (HPLC) | ≥97% is typically desired for subsequent applications.[1][2] |

Conclusion

The synthesis of this compound is readily achievable through well-established organic transformations. The recommended strategy, commencing from 6-chloropyridine-2-carboxylic acid, offers a reliable, scalable, and high-yielding route utilizing robust and predictable reactions. The alternative pathway via palladium catalysis provides a modern and effective solution when the appropriate bromo-substituted precursor is available. The choice of synthetic route will ultimately depend on starting material availability, cost, and the scale of the intended production. Both pathways detailed in this guide provide a solid foundation for researchers to access this important chemical intermediate for advancing drug discovery and materials science.

References

- 1. This compound [myskinrecipes.com]

- 2. chemscene.com [chemscene.com]

- 3. 2-Bromo-6-(Methylsulfonyl)Pyridine | CymitQuimica [cymitquimica.com]

- 4. 6-Chloropicolinic acid | C6H4ClNO2 | CID 20812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 2-Bromo-6-(methylsulfonyl)pyridine | 98626-92-7 [sigmaaldrich.cn]

A Technical Guide to 6-(Methylsulfonyl)-2-pyridinecarboxylic Acid: Structure, Synthesis, and Applications in Modern Drug Discovery

Executive Summary: 6-(Methylsulfonyl)-2-pyridinecarboxylic acid is a pivotal heterocyclic building block in contemporary medicinal and agrochemical research. Characterized by a pyridine core functionalized with a carboxylic acid and a methylsulfonyl group, this compound offers a unique combination of polarity, hydrogen bonding capability, and structural rigidity. These features make it an exceptionally valuable intermediate, particularly in the synthesis of targeted kinase inhibitors for oncology.[1] This guide provides an in-depth analysis of its molecular structure, physicochemical properties, a representative synthetic pathway, and its critical role in the development of advanced therapeutic agents.

Core Molecular Profile

IUPAC Nomenclature and Structural Elucidation

The definitive chemical identity of this compound is crucial for regulatory and research purposes.

-

IUPAC Name: this compound

-

Common Synonyms: 6-(Methylsulfonyl)picolinic acid, 6-methylsulfonylpyridine-2-carboxylic acid[2][3]

The structure consists of a pyridine ring substituted at the C2 position with a carboxylic acid group (-COOH) and at the C6 position with a methylsulfonyl group (-SO₂CH₃). The electron-withdrawing nature of both substituents significantly influences the electron density of the aromatic ring, impacting its reactivity and interaction with biological targets.

Structural Visualization

The 2D chemical structure provides a clear representation of the atomic connectivity and functional group orientation.

Caption: 2D Structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties is essential for laboratory handling, formulation, and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₄S | [1][3][4] |

| Molecular Weight | 201.20 g/mol | [1][3] |

| Appearance | Solid / Crystalline Powder | [5] |

| Storage Conditions | Room temperature, sealed in dry conditions | [1][2] |

| pKa (Predicted) | 3.04 ± 0.10 | [2] |

| Topological Polar Surface Area (TPSA) | 84.33 Ų | [3] |

| LogP (Predicted) | 0.1833 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

| Rotatable Bonds | 2 | [3] |

The Role in Medicinal Chemistry and Agroscience

The strategic placement of the sulfonyl and carboxylic acid groups on the pyridine scaffold makes this molecule a highly sought-after intermediate.

Foundational Importance of the Pyridine Carboxylic Acid Scaffold

Pyridine carboxylic acids, including picolinic, nicotinic, and isonicotinic acids, are privileged scaffolds in drug discovery.[5] They are present in a multitude of FDA-approved drugs for treating diseases ranging from tuberculosis and cancer to hyperlipidemia. Their ability to engage in various non-covalent interactions (hydrogen bonding, pi-stacking, metal chelation) underpins their success as pharmacophores.

Primary Application as a Kinase Inhibitor Intermediate

The primary utility of this compound is as a key building block for synthesizing kinase inhibitors for cancer therapy.[1] The rationale for its effectiveness includes:

-

Target Engagement: The carboxylic acid can form strong, charge-assisted hydrogen bonds with key residues (e.g., lysine, arginine) in the hinge region or catalytic loop of many protein kinases.

-

Solubility and Physicochemical Profile: The polar sulfonyl and carboxyl groups enhance aqueous solubility and overall druglike properties, which is critical for formulation and bioavailability.[1]

-

Vectorial Orientation: The 2,6-substitution pattern provides a well-defined geometry, allowing synthetic chemists to append other pharmacophoric elements in a precise spatial orientation to probe and occupy specific pockets of the kinase ATP-binding site.

Emerging Applications in Agrochemicals

Beyond pharmaceuticals, this compound is also utilized in the design of novel pesticides.[1] The structural motifs that confer potent and selective binding to human protein kinases can often be adapted to target homologous enzymes in insects or fungi. The compound's ability to enhance molecular binding affinity is a key driver of its use in this field.[1]

Synthesis and Manufacturing

While multiple proprietary routes exist, a representative synthesis can be constructed based on established, high-yield organic chemistry transformations. This protocol is designed for robustness and scalability.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic approach involves disconnecting the two key functional groups. The carboxylic acid can be formed via oxidation of a methyl group, and the methylsulfonyl group can be installed via oxidation of a corresponding methylthio ether. The starting material of choice would be a commercially available substituted picoline.

Representative Synthesis Protocol

This protocol is a self-validating system where the successful formation of each intermediate can be confirmed by standard analytical techniques (TLC, LC-MS, NMR) before proceeding.

Step 1: Nucleophilic Aromatic Substitution to Install the Thioether

-

Rationale: To introduce the sulfur atom at the C6 position. 6-chloro-2-methylpyridine is an ideal starting material due to the activation of the C6 position towards nucleophilic attack.

-

Protocol:

-

To a solution of 6-chloro-2-methylpyridine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium thiomethoxide (1.1 eq).

-

Stir the reaction mixture at 80°C for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-methyl-6-(methylthio)pyridine.

-

Step 2: Oxidation of the Thioether to the Sulfone

-

Rationale: A two-step oxidation provides better control than a single, harsh oxidation. Oxone® is a powerful but manageable oxidant for this transformation.

-

Protocol:

-

Dissolve 2-methyl-6-(methylthio)pyridine (1.0 eq) in a mixture of methanol and water (3:1).

-

Cool the solution to 0°C in an ice bath.

-

Add Oxone® (potassium peroxymonosulfate, 2.2 eq) portion-wise over 30 minutes, maintaining the temperature below 10°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with dichloromethane, dry the combined organic layers, and concentrate to yield 2-methyl-6-(methylsulfonyl)pyridine.

-

Step 3: Oxidation of the Methyl Group to the Carboxylic Acid

-

Rationale: Potassium permanganate is a strong, cost-effective oxidant for converting benzylic-type methyl groups to carboxylic acids. The basic conditions initially form the carboxylate salt, which is then protonated.

-

Protocol:

-

Suspend 2-methyl-6-(methylsulfonyl)pyridine (1.0 eq) in water.

-

Heat the mixture to 80-90°C and add potassium permanganate (KMnO₄, 3.0 eq) in several portions over 2 hours.

-

Maintain heating for an additional 4-6 hours until the purple color disappears.

-

Cool the mixture and filter off the manganese dioxide (MnO₂) byproduct.

-

Acidify the clear filtrate to pH 2-3 with concentrated hydrochloric acid (HCl), causing the product to precipitate.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

-

Workflow Visualization

Caption: A representative synthetic workflow for the target compound.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of the final compound. While specific experimental data is proprietary, a predictive profile can be established based on fundamental spectroscopic principles.

Predicted Spectroscopic Signatures

-

¹H NMR: The spectrum would show three distinct aromatic protons in the pyridine ring, likely between 7.5-8.5 ppm, with splitting patterns dictated by their coupling constants. A sharp singlet for the methylsulfonyl protons (-SO₂CH₃) would appear downfield, typically around 3.2-3.5 ppm. The carboxylic acid proton (-COOH) would be a broad singlet very far downfield, often >12 ppm.

-

¹³C NMR: The spectrum would display 7 unique carbon signals. The carboxyl carbon would be the most downfield signal (>165 ppm). The methyl carbon of the sulfonyl group would be around 40-45 ppm. The five aromatic carbons would appear in the 120-160 ppm region.

-

Infrared (IR) Spectroscopy: Key vibrational bands would confirm the functional groups. A very broad O-H stretch from the carboxylic acid dimer would be observed from ~2500-3300 cm⁻¹. A sharp, strong C=O stretch would appear around 1700-1730 cm⁻¹. Two strong, characteristic absorbances for the sulfone group (asymmetric and symmetric S=O stretching) would be present around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively.[6][7][8]

-

Mass Spectrometry (MS): In electrospray ionization (ESI) mode, the compound would show a prominent ion for [M+H]⁺ at m/z 202.0 and/or [M-H]⁻ at m/z 200.0.[4]

Predicted Data Summary

| Technique | Predicted Key Signal / Feature | Rationale |

| ¹H NMR | δ ~3.3 ppm (s, 3H)δ 7.5-8.5 ppm (m, 3H)δ >12 ppm (br s, 1H) | -SO₂CH₃ Aromatic protons-COOH |

| ¹³C NMR | δ ~42 ppmδ 120-160 ppmδ >165 ppm | -SO₂C H₃C -Pyridine-C OOH |

| IR (cm⁻¹) | 2500-3300 (broad)1700-1730 (strong)1300-1350 & 1120-1160 (strong) | O-H stretch (Carboxylic Acid)C=O stretch (Carboxylic Acid)S=O stretch (Sulfone) |

| MS (ESI) | m/z 202.0 [M+H]⁺m/z 200.0 [M-H]⁻ | Molecular Ion + ProtonMolecular Ion - Proton |

Conclusion and Future Outlook

This compound stands out as a high-value chemical intermediate with proven utility in the development of life-saving and crop-protecting agents. Its well-defined structure and versatile functional groups provide a robust platform for generating diverse chemical libraries for high-throughput screening. As the demand for highly specific, targeted therapies continues to grow, particularly in oncology, the importance of foundational building blocks like this one is set to increase. Future research will likely focus on developing more sustainable and efficient synthetic routes and exploring its application in novel therapeutic modalities beyond kinase inhibition.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | 1186663-28-4 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. PubChemLite - this compound (C7H7NO4S) [pubchemlite.lcsb.uni.lu]

- 5. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Physical and chemical properties of 6-methylsulfonylpyridine-2-carboxylic acid

An In-depth Technical Guide to 6-Methylsulfonylpyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 6-methylsulfonylpyridine-2-carboxylic acid (CAS No. 1186663-28-4), a heterocyclic building block of significant interest in medicinal chemistry and agrochemical research. We delve into its core physical and chemical properties, predicted spectroscopic characteristics, and key reactive traits. This guide is designed to equip researchers and drug development professionals with the foundational knowledge required for its effective handling, characterization, and strategic implementation in synthesis. Included are detailed, best-practice protocols for experimental characterization and a discussion of its applications, particularly as an intermediate in the development of kinase inhibitors.[1]

Molecular Identity and Structure

6-Methylsulfonylpyridine-2-carboxylic acid, also known as 6-(methylsulfonyl)picolinic acid, is a disubstituted pyridine derivative.[2] The presence of a carboxylic acid at the 2-position and a strongly electron-withdrawing methylsulfonyl group at the 6-position defines its unique chemical character. These functional groups are pivotal to its utility, influencing its solubility, reactivity, and ability to form specific interactions in biological systems.[1]

Nomenclature and Identifiers

| Identifier | Value | Source |

| IUPAC Name | 6-(methylsulfonyl)pyridine-2-carboxylic acid | - |

| CAS Number | 1186663-28-4 | [2] |

| Molecular Formula | C₇H₇NO₄S | [1][2] |

| Molecular Weight | 201.20 g/mol | [1][2] |

| SMILES | O=C(C1=NC(S(=O)(C)=O)=CC=C1)O | [2] |

| InChIKey | OJRJYLURULCELX-UHFFFAOYSA-N | [3] |

Chemical Structure

The structure features a pyridine ring, which is an aromatic heterocycle. The carboxylic acid and methylsulfonyl groups create an electron-deficient ring system, influencing the compound's acidity and reactivity.

Caption: Structure of 6-methylsulfonylpyridine-2-carboxylic acid.

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in both chemical and biological systems. While experimental data for this specific molecule is sparse, a combination of supplier information and computational predictions provides valuable insights.

| Property | Value / Prediction | Comments / Source |

| Appearance | White to off-white solid | Inferred from typical appearance of similar organic acids and supplier sales format (by weight). |

| Melting Point | Not available | Experimental determination is required for a definitive value. |

| Solubility | Not available | The polar carboxylic acid and sulfonyl groups are expected to confer solubility in polar organic solvents (e.g., DMSO, DMF, Methanol) and limited solubility in aqueous solutions, pH-dependent.[1] |

| pKa | Not available | Predicted to be a stronger acid than picolinic acid (pKa ~5.2) due to the strong electron-withdrawing nature of the C6-sulfonyl group. |

| LogP | 0.1833 (Predicted) | Indicates a relatively hydrophilic character.[2] |

| Topological Polar Surface Area (TPSA) | 84.33 Ų | Suggests potential for good cell permeability.[2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Rotatable Bonds | 2 | [2] |

Spectroscopic Profile (Predicted)

Spectroscopic analysis is essential for structure verification and purity assessment. Below is an expert prediction of the key spectral features for this compound based on its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

Caption: Labeled atoms for NMR spectral assignment.

-

¹H NMR (Predicted): (400 MHz, DMSO-d₆)

-

δ > 13 ppm (s, 1H): The carboxylic acid proton (H_COOH) is expected to be a broad singlet at a very downfield chemical shift, characteristic of acidic protons.[4]

-

δ 8.0-8.5 ppm (m, 3H): The pyridine ring protons (H3, H4, H5) will appear in this aromatic region. Due to the substitution pattern and electron-withdrawing groups, they will likely be complex multiplets and significantly downfield.

-

δ ~3.4 ppm (s, 3H): The methyl protons of the sulfonyl group (H_CH3) are expected to be a sharp singlet, deshielded by the adjacent sulfonyl group.

-

-

¹³C NMR (Predicted): (100 MHz, DMSO-d₆)

-

δ ~165 ppm: The carbonyl carbon of the carboxylic acid (C7) will be in this region.[4]

-

δ 120-160 ppm: The five carbons of the pyridine ring (C2, C3, C4, C5, C6) will appear here. The carbons directly attached to the nitrogen (C2, C6) and the sulfonyl group (C6) will be the most deshielded.

-

δ ~44 ppm: The methyl carbon (C8) of the sulfonyl group is anticipated in this region.

-

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying key functional groups.

-

3300-2500 cm⁻¹ (very broad): A prominent, very broad absorption characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.[5][6]

-

~1710 cm⁻¹ (strong, sharp): The C=O (carbonyl) stretch of the carboxylic acid. Conjugation with the pyridine ring may shift this slightly.[5]

-

~1350 cm⁻¹ and ~1150 cm⁻¹ (strong): Two strong bands corresponding to the asymmetric and symmetric S=O stretches of the sulfonyl group, respectively.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Electrospray Ionization (ESI): In positive mode ESI-MS, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 202.0168. In negative mode, the deprotonated molecule [M-H]⁻ at m/z 200.0023 would be dominant.[3]

-

Key Fragmentation: A characteristic fragmentation for carboxylic acids is the loss of the carboxyl group (-COOH), which would result in a fragment ion at m/z 156.[7] Further fragmentation of the pyridine ring and sulfonyl group would also be expected.

Chemical Properties and Reactivity

The dual functionality of 6-methylsulfonylpyridine-2-carboxylic acid dictates its chemical behavior.

Acidity and pKa

The primary acidic site is the carboxylic acid proton. Its acidity is significantly enhanced by the inductive electron-withdrawing effects of two key features:

-

The Pyridine Nitrogen: The electronegative nitrogen atom in the aromatic ring withdraws electron density.

-

The 6-Methylsulfonyl Group: The -SO₂CH₃ group is one of the strongest electron-withdrawing groups, substantially stabilizing the conjugate base (picolinate anion) through induction.

This combined effect suggests the pKa of this compound is likely lower (more acidic) than that of unsubstituted picolinic acid (pKa ≈ 5.2) and potentially lower than benzoic acid (pKa ≈ 4.2). An accurate pKa value would need to be determined experimentally via titration.

Stability and Reactivity

The compound is reported to be chemically stable under standard ambient conditions (room temperature).[8] It should be stored in a tightly closed container in a dry environment.[1][2]

The reactivity is centered around its functional groups.

Caption: Reactivity map of the title compound.

-

Carboxylic Acid Reactions: This is the most versatile site for synthetic transformations. It readily undergoes:

-

Amide bond formation: Reaction with amines using standard peptide coupling agents (e.g., HATU, EDC) is a cornerstone of its use in medicinal chemistry.

-

Esterification: Reaction with alcohols under acidic conditions.

-

Conversion to Acyl Chloride: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride creates a highly reactive acyl chloride intermediate, facilitating subsequent nucleophilic acyl substitution.[9][10]

-

-

Pyridine Ring Reactions: The ring is electron-deficient and generally deactivated towards electrophilic aromatic substitution. Reactions such as N-oxidation are possible.

Applications in Research and Development

This molecule is primarily valued as a structural motif or building block in the synthesis of more complex target molecules.

-

Pharmaceutical Synthesis: It is a key intermediate in the development of kinase inhibitors for cancer therapy.[1] The pyridine nitrogen and carboxylic acid can act as crucial hydrogen bond donors/acceptors or points of attachment, while the methylsulfonyl group can occupy specific pockets in an enzyme's active site, enhancing binding affinity and selectivity.[1]

-

Agrochemical Research: It is employed in designing novel pesticides. The polarity and binding capabilities offered by its functional groups can be leveraged to improve the efficacy and formulation stability of active ingredients.[1]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly detailed, data from closely related picolinic acids provide a strong basis for safe handling procedures.[8][11]

-

Hazards: Assumed to cause serious eye damage and may be harmful if swallowed.[8] Fine dust may form explosive mixtures with air. Avoid inhalation of dust and direct substance contact.[8]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.[8][11]

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generation of dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a dry, cool (2-8°C recommended by some suppliers), and well-ventilated place.[1][2]

-

Incompatible Materials: Avoid strong oxidizing agents, with which violent reactions are possible.[8] Also avoid strong bases.[12]

Experimental Protocols for Characterization

The following section provides standardized, step-by-step methodologies for the physical and spectroscopic characterization of a new batch of 6-methylsulfonylpyridine-2-carboxylic acid.

Caption: General workflow for compound characterization.

Protocol: ¹H and ¹³C NMR Spectroscopy

-

Objective: To confirm the hydrogen and carbon framework of the molecule.

-

Methodology:

-

Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

-

Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is a polar aprotic solvent that effectively solubilizes the compound and minimizes the exchange of the acidic carboxylic proton with the solvent.

-

Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may be used if necessary.

-

Acquire a ¹H NMR spectrum, ensuring a sufficient relaxation delay (e.g., d1 = 5 seconds) to accurately integrate all protons, including the potentially broad COOH signal.

-

Acquire a ¹³C NMR spectrum (e.g., using a PENDANT or DEPT sequence to aid in distinguishing CH, CH₂, and CH₃ carbons).

-

Process the spectra, referencing to the residual DMSO solvent peak (¹H ≈ 2.50 ppm; ¹³C ≈ 39.52 ppm).

-

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the key functional groups (COOH, SO₂CH₃).

-

Methodology (using Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a swab soaked in isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR stage. Rationale: This step is crucial to subtract atmospheric CO₂ and H₂O signals from the sample spectrum.

-

Place a small amount (a few milligrams) of the solid compound onto the crystal, ensuring complete coverage of the sampling area.

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Clean the crystal thoroughly after analysis.

-

Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Objective: To confirm the molecular weight and assess the purity of the compound.

-

Methodology:

-

Prepare a stock solution of the compound at ~1 mg/mL in methanol or DMSO.

-

Dilute the stock solution to a final concentration of ~10 µg/mL using a mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Rationale: Formic acid is added to promote protonation for positive-ion ESI-MS.

-

Inject a small volume (1-5 µL) onto a C18 reverse-phase HPLC column.

-

Elute the compound using a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

-

Monitor the eluent with a UV detector (e.g., at 254 nm) and a mass spectrometer operating in both positive and negative ESI modes.

-

Analyze the data: The chromatogram will indicate purity by the presence of a single major peak, and the corresponding mass spectrum will confirm the molecular weight by showing the [M+H]⁺ and/or [M-H]⁻ ions.

-

References

- 1. 6-(Methylsulfonyl)-2-pyridinecarboxylic Acid [myskinrecipes.com]

- 2. chemscene.com [chemscene.com]

- 3. PubChemLite - this compound (C7H7NO4S) [pubchemlite.lcsb.uni.lu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. echemi.com [echemi.com]

- 7. youtube.com [youtube.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.co.uk [fishersci.co.uk]

A Technical Guide to the Spectroscopic Characterization of 6-(Methylsulfonyl)-2-pyridinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize 6-(Methylsulfonyl)-2-pyridinecarboxylic acid, a key intermediate in pharmaceutical and agrochemical research.[1] We delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation and purity assessment of this compound. This document offers detailed experimental protocols, in-depth data interpretation, and field-proven insights to ensure accurate and reproducible results.

Introduction: The Significance of this compound

This compound (C₇H₇NO₄S, M.W.: 201.20 g/mol ) is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science.[1][2] Its utility as a building block in the synthesis of kinase inhibitors for cancer therapy and in the development of novel pesticides underscores the critical need for robust analytical methods to confirm its structure and purity.[1] Spectroscopic techniques are indispensable tools in this endeavor, providing a detailed molecular fingerprint. This guide will walk you through the core spectroscopic workflows for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful tool for determining the precise arrangement of atoms in a molecule. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to reveal the distinct electronic environments of the protons on the pyridine ring and the methylsulfonyl group. The electron-withdrawing nature of both the carboxylic acid and the methylsulfonyl group will significantly influence the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyridine H-3 | ~8.3-8.5 | d | 1H |

| Pyridine H-4 | ~8.1-8.3 | t | 1H |

| Pyridine H-5 | ~8.0-8.2 | d | 1H |

| -SO₂CH₃ | ~3.3-3.5 | s | 3H |

| -COOH | ~13.0-14.0 | br s | 1H |

Note: These are predicted values. Actual chemical shifts may vary based on solvent and experimental conditions.

Interpretation and Causality:

-

The protons on the pyridine ring are expected to appear in the downfield region (δ > 8.0 ppm) due to the deshielding effect of the aromatic ring current and the two electron-withdrawing substituents.

-

The coupling patterns (doublet, triplet) will be crucial for assigning the specific positions of the pyridine protons.

-

The methyl protons of the sulfonyl group will appear as a sharp singlet, as they have no adjacent protons to couple with.

-

The carboxylic acid proton will likely be a broad singlet at a very downfield chemical shift, and its presence can be confirmed by a D₂O exchange experiment, where the peak would disappear.[3]

Predicted ¹³C NMR Spectroscopy

The carbon NMR spectrum provides complementary information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~165-170 |

| C-2 (Pyridine) | ~150-155 |

| C-6 (Pyridine) | ~158-162 |

| C-3 (Pyridine) | ~125-130 |

| C-4 (Pyridine) | ~138-142 |

| C-5 (Pyridine) | ~122-127 |

| -SO₂CH₃ | ~40-45 |

Note: These are predicted values and can vary.

Interpretation and Causality:

-

The carbonyl carbon of the carboxylic acid is typically found in the most downfield region of the spectrum.

-

The pyridine carbons attached to the electronegative nitrogen and the substituents (C-2 and C-6) will also be significantly downfield.

-

The methyl carbon of the sulfonyl group will be the most upfield signal.

Experimental Protocol for NMR Spectroscopy

A self-validating protocol is essential for acquiring high-quality NMR data.

Workflow for NMR Data Acquisition

Figure 1: A generalized workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands

The IR spectrum of this compound will be characterized by several key absorption bands.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 3300-2500 | Broad |

| C-H (Aromatic) | 3100-3000 | Medium |

| C=O (Carboxylic Acid) | 1760-1710 | Strong |

| C=C, C=N (Pyridine Ring) | 1600-1450 | Medium-Strong |

| S=O (Sulfone) | 1350-1300 and 1160-1120 | Strong |

Interpretation and Causality:

-

The most prominent feature will be the very broad O-H stretch of the carboxylic acid, a hallmark of the hydrogen-bonded dimer form.[3]

-

A strong, sharp absorption corresponding to the C=O stretch of the carboxylic acid will also be present.[3]

-

Two strong bands characteristic of the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfone group will be readily identifiable.

-

Absorptions in the 1600-1450 cm⁻¹ region will confirm the presence of the pyridine ring.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)

ATR-FTIR is a common and convenient method for obtaining IR spectra of solid samples.

Workflow for ATR-FTIR

Figure 2: A streamlined workflow for ATR-FTIR analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Predicted Mass Spectrum

For this compound, electrospray ionization (ESI) is a suitable technique.

Table 4: Predicted m/z Values in High-Resolution Mass Spectrometry

| Ion | Predicted m/z |

| [M+H]⁺ | 202.01686 |

| [M+Na]⁺ | 223.99880 |

| [M-H]⁻ | 200.00230 |

Data sourced from PubChemLite.[4]

Interpretation and Fragmentation:

-

The molecular ion peak ([M+H]⁺ or [M-H]⁻) will confirm the molecular weight of the compound.

-

Common fragmentation pathways could include the loss of the carboxylic acid group (-COOH, 45 Da) or the methylsulfonyl group (-SO₂CH₃, 79 Da). Analyzing these fragment ions can provide further structural confirmation.

Fragmentation Pathway Diagram

Figure 3: A potential fragmentation pathway for this compound in positive ion mode.

Experimental Protocol for Mass Spectrometry (LC-MS with ESI)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry.

Workflow for LC-MS Analysis

Figure 4: A typical workflow for LC-MS analysis.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive and definitive analysis of the molecule. The protocols and interpretive guidelines presented in this document are designed to empower researchers to confidently and accurately characterize this important chemical entity.

References

6-(Methylsulfonyl)-2-pyridinecarboxylic Acid: A Core Scaffold for the Development of Targeted Kinase Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Architect in Modern Drug Discovery

In the landscape of medicinal chemistry, the final, complex active pharmaceutical ingredient often takes center stage. However, the journey to these life-altering molecules is paved with crucial, yet often overlooked, building blocks. 6-(Methylsulfonyl)-2-pyridinecarboxylic acid is one such architecturally significant molecule. While not a therapeutic agent in its own right, its unique structural and electronic properties make it a highly valued intermediate in the synthesis of a new generation of targeted therapeutics, particularly kinase inhibitors for oncology.[1]

This guide provides a comprehensive technical overview of this compound, moving beyond its simple catalog listing to explore its strategic importance in drug design. We will delve into the broader significance of the pyridine carboxylic acid scaffold, examine its application in the synthesis of potent kinase inhibitors, and provide a practical, field-proven experimental workflow for researchers developing novel derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1186663-28-4 | [2] |

| Molecular Formula | C₇H₇NO₄S | [3] |

| Molecular Weight | 201.20 g/mol | [1][2] |

| Appearance | Solid | [4] |

| Storage | Room temperature, dry | [1] |

| SMILES | CS(=O)(=O)C1=CC=CC(=N1)C(=O)O | [3] |

The Pyridine Carboxylic Acid Moiety: A Privileged Scaffold in Enzyme Inhibition

The pyridine carboxylic acid core is a recurring motif in a vast array of biologically active compounds and approved drugs.[5][6] Its prevalence is not coincidental but rather a result of a confluence of favorable properties that make it an ideal scaffold for engaging with biological targets, particularly enzymes.

The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the carboxylic acid group can serve as both a hydrogen bond donor and acceptor. This dual functionality allows for multiple points of interaction within an enzyme's active site, leading to high-affinity binding. Furthermore, the aromatic nature of the pyridine ring enables favorable π-stacking interactions with aromatic amino acid residues. The ease of substitution at various positions on the pyridine ring provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of a lead compound.[7]

Application in Kinase Inhibitor Synthesis: A Strategic Design Element

The true value of this compound is realized in its role as a key intermediate in the synthesis of complex kinase inhibitors.[1] Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The development of small molecule inhibitors that can selectively target specific kinases has revolutionized cancer therapy.

The sulfonyl group in this compound is a strong electron-withdrawing group, which can influence the electronic properties of the pyridine ring and enhance binding interactions. The carboxylic acid provides a convenient handle for synthetic elaboration, allowing for the facile construction of more complex molecules through amide bond formation.

While specific examples of publicly disclosed kinase inhibitors synthesized directly from this compound are limited in the scientific literature, its utility is evident from its inclusion in chemical supplier catalogs as a building block for pharmaceutical synthesis.

Hypothetical Experimental Workflow for Assessing Novel Derivatives

For a research team that has synthesized a novel library of compounds using this compound as a scaffold, a systematic approach to evaluating their biological activity is paramount. The following workflow outlines a robust, industry-standard process for identifying and characterizing promising new kinase inhibitors.

Phase 1: Initial Screening and Target Identification

The first step is to cast a wide net to identify which, if any, kinases are inhibited by the newly synthesized compounds.

Experimental Protocol: In Vitro Kinase Panel Screening

-

Compound Preparation: Solubilize test compounds in 100% DMSO to create a 10 mM stock solution.

-

Assay Plate Preparation: In a 384-well plate, perform serial dilutions of the stock solution to achieve a range of concentrations (e.g., 10 µM to 1 nM).

-

Kinase Reaction: Add a recombinant kinase, its specific substrate, and ATP to each well.

-

Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes).

-

Detection: Use a suitable detection method, such as ADP-Glo™ or LanthaScreen™, to measure kinase activity.

-

Data Analysis: Calculate the percent inhibition for each compound at each concentration and determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

Caption: Workflow for primary kinase screening.

Phase 2: Cellular Activity and Mechanism of Action

Once a primary target or a set of targets has been identified, the next crucial step is to determine if the compounds can inhibit the kinase within a cellular context.

Experimental Protocol: Cell-Based Phosphorylation Assay

-

Cell Culture: Culture a cancer cell line known to be dependent on the target kinase.

-

Compound Treatment: Treat the cells with varying concentrations of the test compound for a specific duration.

-

Cell Lysis: Lyse the cells to release their protein content.

-

Western Blotting or ELISA: Use an antibody specific to the phosphorylated form of a known downstream substrate of the target kinase to assess the level of inhibition.

-

Data Analysis: Quantify the reduction in phosphorylation and determine the cellular IC50 value.

Caption: Logic of a cell-based phosphorylation assay.

Phase 3: Pharmacokinetic Profiling

A compound with excellent in vitro and cellular potency is of little therapeutic value if it cannot reach its target in the body. Pharmacokinetic (PK) studies are essential to assess the absorption, distribution, metabolism, and excretion (ADME) properties of a lead candidate.

Table 2: Key In Vitro ADME Assays

| Assay | Purpose |

| Caco-2 Permeability | Predicts intestinal absorption of orally administered drugs. |

| Microsomal Stability | Assesses metabolic stability in the liver. |

| CYP450 Inhibition | Identifies potential for drug-drug interactions. |

| Plasma Protein Binding | Determines the fraction of drug available to exert its effect. |

Conclusion and Future Perspectives

This compound represents a class of molecules that are the unsung heroes of drug discovery. While they may not be the final active ingredient, their role as versatile, strategically designed intermediates is indispensable. The pyridine carboxylic acid scaffold, in general, continues to be a fertile ground for the discovery of new enzyme inhibitors.[5][7] The future development of novel derivatives of this compound holds promise for the creation of next-generation targeted therapies, not only in oncology but potentially in other therapeutic areas where specific enzyme inhibition is a validated strategy. The systematic application of the experimental workflows outlined in this guide will be crucial in translating these synthetic efforts into clinically meaningful outcomes.

References

- 1. This compound [myskinrecipes.com]

- 2. chemscene.com [chemscene.com]

- 3. PubChemLite - this compound (C7H7NO4S) [pubchemlite.lcsb.uni.lu]

- 4. This compound|BLD Pharm [bldpharm.com]

- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-(Methylsulfonyl)-2-pyridinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction and Core Molecular Attributes

6-(Methylsulfonyl)-2-pyridinecarboxylic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and agrochemical research. It serves as a key building block in the synthesis of more complex molecules, particularly in the development of targeted therapeutics. Its structure, featuring a pyridine ring functionalized with both a carboxylic acid and a methylsulfonyl group, provides a unique combination of chemical reactivity, solubility, and potential for biological interactions.

The core identity of this compound is defined by its molecular formula and weight, which are fundamental parameters for any experimental work.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇NO₄S | [1][2] |

| Molecular Weight | 201.20 g/mol | [1][2] |

| CAS Number | 1186663-28-4 | [2][3] |

| Synonym | 6-methylsulfonylpyridine-2-carboxylic acid | [2] |

Role in Synthetic Chemistry and Drug Discovery

The primary application of this compound is as a synthetic intermediate.[1] Its bifunctional nature—possessing an electrophilic carboxylic acid and a pyridine ring modified by a strongly electron-withdrawing sulfonyl group—makes it a versatile scaffold.

Application in Kinase Inhibitor Development

This molecule is frequently utilized in the development of kinase inhibitors for cancer therapy.[1] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The general workflow for its use in this context is illustrated below.

Caption: General workflow from building block to biological effect.

The carboxylic acid group at the 2-position is readily activated for amide bond formation, a common linkage in kinase inhibitors. The methylsulfonyl group at the 6-position serves several critical functions:

-

Modulation of Basicity: It significantly reduces the basicity of the pyridine nitrogen, which can be crucial for avoiding off-target effects and improving pharmacokinetic properties.

-

Solubility and Polarity: The polar sulfonyl group can enhance the aqueous solubility and overall polarity of the final molecule, which is often a challenge in drug development.[1]

-

Hydrogen Bonding: The sulfone oxygens can act as hydrogen bond acceptors, potentially forming key interactions within the ATP-binding pocket of the target kinase.

While the general class of pyridine carboxylic acids has been extensively reviewed for its role in developing enzyme inhibitors, specific structure-activity relationship (SAR) studies detailing the precise advantages of the 6-methylsulfonyl substituent are not widely published in public literature.[4]

Synthesis and Chemical Properties

Synthetic Routes

-

Oxidation of the Thioether: The sulfide group is oxidized to the sulfone. This is typically achieved using strong oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, or Oxone®. Careful control of stoichiometry and temperature is necessary to prevent over-oxidation or side reactions.

-

Oxidation of the Methyl Group: The methyl group at the 2-position is oxidized to a carboxylic acid. This transformation can be challenging due to the stability of the pyridine ring but can be accomplished using strong oxidants like potassium permanganate (KMnO₄) under heating or nitric acid at elevated temperatures and pressures.[5][6]

Caption: A plausible, though not experimentally verified, synthetic pathway.

Note: This proposed pathway is illustrative. Researchers must perform experimental validation and optimization.

Physical and Chemical Properties

Experimentally determined physical properties such as melting point and solubility are not consistently reported in publicly accessible literature. The compound is commercially available as a solid, and suppliers recommend storage in a dry environment at room temperature or under refrigeration (2-8°C).[1][2]

Analytical Characterization (Predicted)

No experimental spectroscopic data for this specific compound was found in the available literature. However, based on its structure, the following spectral characteristics can be predicted. This theoretical data serves as a guide for researchers performing characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Carboxylic Acid Proton (-COOH): A very broad singlet, typically downfield (>10-12 ppm), which would disappear upon D₂O exchange.

-

Pyridine Ring Protons: Three aromatic protons exhibiting characteristic doublet or triplet splitting patterns, likely in the 7.5-8.5 ppm range. The electron-withdrawing effects of the sulfonyl and carboxylic acid groups will shift these protons downfield.

-

Methyl Protons (-SO₂CH₃): A sharp singlet, typically in the 3.0-3.5 ppm range.

-

-

¹³C NMR:

-

Carbonyl Carbon (-COOH): A signal in the 160-170 ppm range.

-

Pyridine Ring Carbons: Five distinct signals in the aromatic region (120-160 ppm). The carbons directly attached to the sulfonyl and carboxyl groups (C2 and C6) would be significantly shifted.

-

Methyl Carbon (-SO₂CH₃): A signal in the 40-45 ppm range.

-

Infrared (IR) Spectroscopy

-

O-H Stretch: A very broad and strong absorption from the carboxylic acid, typically spanning 2500-3300 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption from the carbonyl group, expected around 1700-1730 cm⁻¹.

-

S=O Stretch: Two characteristic strong absorptions for the sulfone group, typically found at ~1300-1350 cm⁻¹ (asymmetric) and ~1120-1160 cm⁻¹ (symmetric).

-

C=N and C=C Stretches: Medium intensity absorptions in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

Experimental Protocol: General Procedure for Amide Coupling

While a specific protocol for this substrate is not available, a general, robust method for the amidation of a carboxylic acid like this involves the use of standard peptide coupling reagents. This serves as a starting point for laboratory synthesis.

Objective: To couple this compound with a representative amine (e.g., Aniline).

Materials:

-

This compound

-

Aniline

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate, 1M HCl, saturated NaHCO₃ solution, brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous DMF.

-

Addition of Reagents: Add the amine (Aniline, 1.1 eq), followed by HATU (1.2 eq) and the non-nucleophilic base DIPEA (2.5 eq).

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-16 hours).

-

Workup:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine to remove unreacted starting materials and coupling byproducts.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired amide.

-

Characterization: Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry.

Trustworthiness Note: This is a generalized protocol. The choice of coupling reagent, base, solvent, and reaction temperature may require optimization for specific amine substrates to maximize yield and minimize side reactions, such as racemization if chiral amines are used.[7][8]

References

- 1. This compound [myskinrecipes.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | 1186663-28-4 [chemicalbook.com]

- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US3657259A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]

- 6. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Solubility of 6-(Methylsulfonyl)-2-pyridinecarboxylic acid in Different Solvents

Abstract